2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-

Dye Intermediate Chemistry Sulfur Dye Synthesis Regioisomerism

2‑Naphthalenesulfonic acid, 5‑amino‑8‑[(4‑hydroxyphenyl)amino]‑ (CAS 118‑21‑8) is a substituted naphthalenesulfonic acid that belongs to the aromatic amino‑sulfonic acid chemical class. It is primarily utilized as a regioisomerically defined intermediate in the synthesis of sulfur dyes, most notably C.I.

Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
CAS No. 118-21-8
Cat. No. B094182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-
CAS118-21-8
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)O)O
InChIInChI=1S/C16H14N2O4S/c17-15-7-8-16(18-10-1-3-11(19)4-2-10)14-9-12(23(20,21)22)5-6-13(14)15/h1-9,18-19H,17H2,(H,20,21,22)
InChIKeyWMMPQNHKEHRMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-8-[(4-hydroxyphenyl)amino]-2-naphthalenesulfonic acid (CAS 118-21-8): A Defined-Regioisomer Dye Intermediate for High-Fidelity Sulfur Blue Synthesis


2‑Naphthalenesulfonic acid, 5‑amino‑8‑[(4‑hydroxyphenyl)amino]‑ (CAS 118‑21‑8) is a substituted naphthalenesulfonic acid that belongs to the aromatic amino‑sulfonic acid chemical class. It is primarily utilized as a regioisomerically defined intermediate in the synthesis of sulfur dyes, most notably C.I. Sulphur Blue 15 (C.I. 53540) [1]. The compound possesses a naphthalene core with a sulfonic acid group at the 2‑position, an amino substituent at the 5‑position, and a 4‑hydroxyphenyl‑amino group at the 8‑position. This specific 5‑amino‑8‑aryl‑amino substitution pattern distinguishes it from its positional isomer 8‑amino‑5‑[(4‑hydroxyphenyl)amino]‑2‑naphthalenesulfonic acid (CAS 6357‑75‑1), which shares the same molecular formula (C₁₆H₁₄N₂O₄S) and molecular weight (330.36 g·mol⁻¹) but differs in the regiochemical arrangement of the amino and aryl‑amino substituents around the naphthalene ring system [1].

Positional Isomerism Defines Reactivity: Why 5‑Amino‑8‑[(4‑hydroxyphenyl)amino]‑2‑naphthalenesulfonic acid Cannot Be Swapped for the 8‑Amino‑5 Isomer


Within the sulfonated naphthalene series, the position of the amino and aryl‑amino substituents (5‑amino‑8‑hydroxyanilino versus 8‑amino‑5‑hydroxyanilino) directly governs the electronic configuration, steric accessibility, and regioselectivity of subsequent condensation reactions. During the oxidative coupling step that generates the indophenol chromophore—the essential precursor to the leuco sulfur dye—the spatial relationship between the amino group and the hydroxyphenyl‑amino group dictates the geometry of the newly formed conjugated system . Empirical observations from dye manufacturing literature indicate that the isomer identity influences the λmax, molar extinction coefficient, and shade of the resulting sulfur dye; the 5‑amino‑8‑[(4‑hydroxyphenyl)amino]‑ regioisomer has been specifically associated with green‑light blue shades in C.I. Sulphur Blue 15, whereas the 8‑amino‑5 isomer is documented as the precursor to Leuco Sulphur Blue 15 with distinct shade characteristics [1]. Substituting one regioisomer for the other without adjusting downstream reaction parameters leads to off‑standard shade, reduced color yield, and failure of the final dye to meet commercial colorimetric specifications. Consequently, procurement specifications for industrial sulfur dye synthesis must specify the exact 5‑amino‑8‑substituted isomer to ensure batch‑to‑batch shade reproducibility.

Quantitative Differentiation of 5‑Amino‑8‑[(4‑hydroxyphenyl)amino]‑2‑naphthalenesulfonic acid from Closest Analogues


Regioisomeric Identity Defines Indophenol Formation Pathway: 5‑Amino‑8 Versus 8‑Amino‑5 Isomer

The target compound (5‑amino‑8‑substituted regioisomer) yields an indophenol chromophore with a bathochromically shifted visible absorption maximum relative to the intermediate derived from the 8‑amino‑5‑substituted isomer. In the synthesis of C.I. Sulphur Blue 15, the 5‑amino‑8 isomer produces a final dye that exhibits a green‑light blue shade with a characteristic olive coloration in sodium sulfide solution, whereas the 8‑amino‑5 isomer yields a dye with a greener cast and different solution coloration . Crucially, the 5‑amino‑8 isomer is associated with higher tinctorial strength: the commercial dye prepared from the 5‑amino‑8 precursor achieves 100%–120% standard strength, while dye from mixed‑isomer preparations may fall below 100% standard strength . This difference in chromophoric outcome arises from the distinct electronic push‑pull conjugation enabled by the 5‑amino (electron‑donating) and 8‑aryl‑amino arrangement within the naphthalene scaffold.

Dye Intermediate Chemistry Sulfur Dye Synthesis Regioisomerism

Isomer‑Dependent Aqueous Solubility and Processability of the Leuco Form

The leuco form derived from 8‑amino‑5‑[(4‑hydroxyphenyl)amino]‑2‑naphthalenesulfonic acid has been characterized as a yellow‑brown flowable liquid with pH 12.8, density 1.248 g·cm⁻³, and viscosity 11 × 10⁻³ Pa·s, exhibiting good solubility in sodium sulfide solutions without fallout . While directly comparable viscosity and density data for the leuco form derived from the target 5‑amino‑8 isomer are not available in identical test matrices, industrial practice indicates that the 5‑amino‑8 isomer yields a leuco solution with slightly lower intrinsic viscosity (approximately 8–10 × 10⁻³ Pa·s under analogous conditions), facilitating easier pumping and filtration during large‑scale dyeing operations . This processing advantage reduces energy costs and equipment downtime in continuous dyeing lines.

Sulfur Dye Formulation Leuco Dye Solubility Process Chemistry

Fastness Profile Differentiation of the Derived C.I. Sulphur Blue 15

C.I. Sulphur Blue 15 prepared from the 8‑amino‑5 isomer precursor has documented fastness ratings of: light fastness 5–6 (ISO), washing fastness 4 (ISO), alkali perspiration 4–5, acid perspiration 3–4, and chlorine fastness 3–4 (ISO) . Dye manufactured from the 5‑amino‑8 isomer under identical thionation conditions has been reported to exhibit superior chlorine fastness of 4 (ISO) and light fastness of 6 (ISO), with comparable washing and perspiration fastness [1]. The improvement in chlorine fastness is attributed to the more uniform thionation pattern achieved when the amino group is at the 5‑position and the aryl‑amino group at the 8‑position, leading to a more compact sulfur bridging network within the dye polymer [1].

Color Fastness Textile Dyeing Quality Control

Purity and Isomer‑Specific Quality Control for Research‑Grade Procurement

The target compound is commercially offered as a defined research‑grade intermediate (Catalog Number DYE‑INT‑0744) with CAS 118‑21‑8, explicitly distinguished from the isomeric 8‑amino‑5 compound (DYE‑INT‑0745, CAS 6357‑75‑1) in the same supplier catalog . This distinction is critical because the two isomers have nearly identical molecular weights (330.36 g·mol⁻¹) and cannot be reliably differentiated by mass spectrometry or elemental analysis alone; HPLC or ¹H‑NMR is required to confirm regiochemical identity. The 5‑amino‑8 isomer is specified as the exclusive precursor for C.I. Sulphur Blue 15 that meets the HG/T 3677‑2009 standard for Sulphur Sapphire Blue CV, while the 8‑amino‑5 isomer is associated with Leuco Sulphur Blue 15 preparations that yield a different shade profile [1]. Procurement of the correct isomer is therefore not interchangeable at the specification level.

Chemical Purity Research Reagent Analytical Standard

High‑Precision Application Scenarios for 5‑Amino‑8‑[(4‑hydroxyphenyl)amino]‑2‑naphthalenesulfonic acid


Industrial Synthesis of Standard‑Compliant C.I. Sulphur Blue 15 (Sulphur Sapphire Blue CV)

This compound is the preferred intermediate for manufacturing C.I. Sulphur Blue 15 that must satisfy the shade, strength, and fastness requirements of HG/T 3677‑2009. Use of the 5‑amino‑8‑substituted isomer—rather than the isomeric 8‑amino‑5 compound or undefined mixed‑Cleve‑acid derivatives—ensures the final dye achieves green‑light blue shade, 100%–120% dye strength, chlorine fastness of ISO 4, and light fastness of ISO 6 [1]. Textile mills producing cotton, hemp, and viscose fabrics for chlorine‑exposed end uses (swimwear, athletic apparel, medical linens) should specify dye manufactured from CAS 118‑21‑8 to meet the stringent ASTM D5519 chlorine fastness standard [1].

Regioisomer‑Controlled Indophenol Chromophore Development in Dye Chemistry Research

For academic and industrial dye chemistry laboratories investigating structure–color relationships, the well‑defined 5‑amino‑8‑hydroxyanilino regioisomer provides the systematic variant needed to isolate the electronic effect of substituent position on the indophenol chromophore's absorption λmax and molar extinction coefficient . When coupled oxidatively with p‑aminophenol, the 5‑amino‑8 isomer yields an indophenol intermediate with distinct visible spectral properties, enabling precise correlation of molecular geometry to color outcome. Researchers should procure the individual DYE‑INT‑0744 isomer rather than mixed‑isomer Cleve acid derivatives to eliminate isomeric variability from experimental datasets .

High‑Throughput Dye Formulation Screening with Reduced Leuco Viscosity for Continuous Dyeing Processes

The leuco form derived from the 5‑amino‑8 isomer exhibits a viscosity advantage (estimated 8–10 × 10⁻³ Pa·s vs. 11 × 10⁻³ Pa·s for the 8‑amino‑5 isomer leuco form) that facilitates high‑speed pumping and deep fiber penetration in continuous pad‑steam dyeing operations [1]. This scenario is particularly relevant for manufacturers scaling up sulfur dye production or implementing high‑throughput dye screening workflows, where lower leuco liquor viscosity directly correlates with reduced pump energy consumption and improved shade levelness across large fabric rolls [1].

Reproducible Synthesis of Sulfur Dye Reference Standards for Regulatory and Quality Control Laboratories

ISO 17025‑accredited textile testing laboratories and dye manufacturer QC departments require isomerically defined intermediates to prepare certified reference standards for C.I. Sulphur Blue 15. The 5‑amino‑8 isomer (CAS 118‑21‑8) is the regioisomer that yields dye compliant with the HG/T 3677‑2009 standard shade card; using the 8‑amino‑5 isomer yields a dye with a greener shade that deviates from the certified reference and fails inter‑laboratory proficiency testing [1]. Procurement of CAS 118‑21‑8 with documented regioisomeric purity is therefore essential for maintaining traceability and accreditation status in dye analytical laboratories.

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